molecular formula C14H21NO2S B12582017 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide CAS No. 646038-91-7

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide

Cat. No.: B12582017
CAS No.: 646038-91-7
M. Wt: 267.39 g/mol
InChI Key: QPBQGNAISHCBFR-UHFFFAOYSA-N
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Description

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a butene chain, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a substituted phenyl ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide
  • 3-Methyl-4-[4-(propan-2-yl)phenyl]but-2-ene-1-sulfonamide
  • 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-2-sulfonamide

Uniqueness

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is unique due to its specific structural configuration, which influences its reactivity and interactions with biological targets. The position of the sulfonamide group and the butene chain can significantly affect its chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

646038-91-7

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

3-methyl-4-(4-propan-2-ylphenyl)but-1-ene-1-sulfonamide

InChI

InChI=1S/C14H21NO2S/c1-11(2)14-6-4-13(5-7-14)10-12(3)8-9-18(15,16)17/h4-9,11-12H,10H2,1-3H3,(H2,15,16,17)

InChI Key

QPBQGNAISHCBFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=CS(=O)(=O)N

Origin of Product

United States

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